molecular formula C16H15ClN2O3S B2412193 (2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide CAS No. 478029-76-4

(2E)-3-(4-chlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

Cat. No.: B2412193
CAS No.: 478029-76-4
M. Wt: 350.82
InChI Key: RLYHABGSRFUOAL-IZZDOVSWSA-N
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Description

(E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which consists of a carbonyl group (C=O) bonded to a hydrazine (NH-NH2) moiety

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide: is similar to other hydrazides such as:

Uniqueness

The uniqueness of (E)-3-(4-chlorophenyl)-N’-(4-methylphenyl)sulfonylprop-2-enehydrazide lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 4-chlorophenyl and 4-methylphenyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other hydrazides.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-12-2-9-15(10-3-12)23(21,22)19-18-16(20)11-6-13-4-7-14(17)8-5-13/h2-11,19H,1H3,(H,18,20)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYHABGSRFUOAL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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